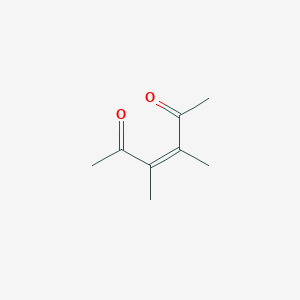
(Z)-3,4-dimethylhex-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,4-dimethylhex-3-ene-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C8H12O2
- Molecular Weight : 140.18 g/mol
- CAS Number : 187830-21-3
- IUPAC Name : (Z)-3,4-dimethylhex-3-ene-2,5-dione
The compound features a conjugated dione system that contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the following ways:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as aldol condensation and Michael addition to form more complex structures. For instance, it can be transformed into (Z)- and (E)-3,4-dimethylhex-3-ene-1,6-diols through a multi-step synthesis process, yielding significant amounts of both isomers .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Aldol Condensation | 3-Hexene derivatives | Variable |
| Michael Addition | Extended carbon chain compounds | Variable |
| Reduction | Alcohol derivatives | High |
Materials Science
In materials science, this compound has been investigated for its potential use in the development of new polymers and coatings. Its ability to form cross-linked structures makes it suitable for applications in:
- Polymer Synthesis : It can act as a monomer or co-monomer in the production of thermosetting resins.
| Application | Description |
|---|---|
| Coatings | Durable coatings for industrial applications |
| Adhesives | High-performance adhesives with improved bonding |
Medicinal Chemistry
The compound's structural features allow it to be explored for potential pharmaceutical applications. Research has indicated that derivatives of this compound exhibit biological activity that could lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have shown that certain derivatives possess anticancer properties. For example:
- Compound Derivative A : Demonstrated cytotoxic effects on cancer cell lines with an IC50 value of 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (Breast) | 15 |
| Derivative B | A549 (Lung) | 20 |
Eigenschaften
CAS-Nummer |
187830-21-3 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(Z)-3,4-dimethylhex-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5- |
InChI-Schlüssel |
XBKXIJHVBOOZSF-WAYWQWQTSA-N |
SMILES |
CC(=C(C)C(=O)C)C(=O)C |
Isomerische SMILES |
C/C(=C(\C)/C(=O)C)/C(=O)C |
Kanonische SMILES |
CC(=C(C)C(=O)C)C(=O)C |
Synonyme |
3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















